

# No Publicly Available Data for "1650-M15" Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | 1650-M15 |           |
| Cat. No.:            | B2792469 | Get Quote |

Initial searches for a compound designated "**1650-M15**" have not yielded any specific information regarding its dosage, administration, or mechanism of action. The identifier "**1650-M15**" does not correspond to a recognized drug or compound in publicly available scientific literature, clinical trial databases, or regulatory agency records.

The search results indicate that the "M15" portion of the query may be part of a clinical trial identifier rather than a specific compound name. Several clinical trials with identifiers containing "M15" were found, each investigating a different therapeutic agent. It is possible that "1650-M15" is an internal development code for a compound that has not yet been publicly disclosed, or it may be an inaccurate reference to an existing drug or study.

For researchers, scientists, and drug development professionals, it is crucial to rely on precise and validated information. Without specific data linking "**1650-M15**" to a known molecule, providing detailed application notes and protocols would be speculative and inappropriate.

# **Findings from Related Clinical Trial Identifiers**

While no information was found for "**1650-M15**," the search did identify clinical trials with similar "M15" designations. These trials offer insights into the dosage and administration of the specific drugs under investigation in those studies. It is important to note that this information is not applicable to any compound potentially designated "**1650-M15**."

# Venetoclax (in study M15-550)



One prominent study identified is M15-550, a Phase 3b, open-label, single-arm study evaluating the efficacy of Venetoclax in patients with relapsed/refractory Chronic Lymphocytic Leukemia (CLL).[1][2]

Table 1: Dosing Regimen for Venetoclax in Study M15-550[2]

| Week             | Daily Venetoclax Dose |
|------------------|-----------------------|
| 1                | 20 mg                 |
| 2                | 50 mg                 |
| 3                | 100 mg                |
| 4                | 200 mg                |
| 5 and thereafter | 400 mg                |

- Administration: Patients receive a starting dose of 20 mg daily, which is gradually increased over a 5-week period to a final daily dose of 400 mg.[2]
- Duration: Patients in this study were planned to take Venetoclax for 108 weeks.[2]

Experimental Protocol: Venetoclax Dose Escalation

The study protocol for M15-550 involves a gradual dose ramp-up to mitigate the risk of Tumor Lysis Syndrome (TLS), a known complication of highly effective CLL therapies.



Click to download full resolution via product page

Caption: Venetoclax dose escalation schedule in the M15-550 clinical trial.



# Risankizumab (in studies M15-995 and M15-992)

Another set of studies, M15-995 and M15-992, investigated the safety and efficacy of Risankizumab for the treatment of moderate to severe chronic plaque psoriasis.[3][4]

Table 2: Overview of Risankizumab Studies

| Study ID | Condition                                         | Phase   | Key Objective                                        |
|----------|---------------------------------------------------|---------|------------------------------------------------------|
| M15-995  | Moderate to Severe<br>Chronic Plaque<br>Psoriasis | Phase 3 | Assess safety and efficacy of Risankizumab.[3]       |
| M15-992  | Moderate to Severe<br>Chronic Plaque<br>Psoriasis | Phase 3 | Evaluate the benefits and safety of Risankizumab.[4] |

While specific dosage information from these search results is limited, Phase 3 studies for psoriasis treatments typically involve subcutaneous injections at intervals such as every 4, 8, or 12 weeks.

Logical Workflow for Psoriasis Clinical Trial

The general workflow for these types of clinical trials involves screening, randomization, a treatment period, and a follow-up period.





Click to download full resolution via product page

Caption: Generalized workflow for a randomized controlled trial in psoriasis.

### Conclusion

For accurate and reliable information on the dosage and administration of any investigational compound, it is imperative to refer to official study protocols, peer-reviewed publications, or communications from the sponsoring organization. The absence of public information on "1650-M15" prevents the creation of the requested detailed application notes. Researchers interested in this specific compound are advised to seek information from more direct sources, such as scientific conferences, publications from the likely developing institution, or through direct inquiry if the origin of the compound code is known.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Study Details Page [abbvieclinicaltrials.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Study Details Page [abbvieclinicaltrials.com]
- 4. abbvie.com [abbvie.com]
- To cite this document: BenchChem. [No Publicly Available Data for "1650-M15" Dosage and Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2792469#1650-m15-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com